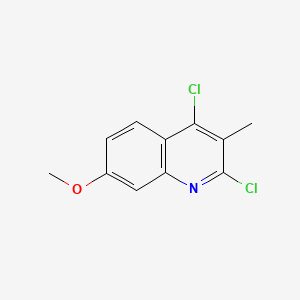![molecular formula C17H21NO3 B13933735 Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13933735.png)
Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between a nitrogen-containing ring and a carbocyclic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of a benzyl ester with a suitable azaspirodecane precursor. One common method includes the use of tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, which is reacted with benzaldehyde in the presence of triethylamine and sodium triacetoxyborohydride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
- Benzyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Ethyl 8-benzyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylate
- tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate
Uniqueness: Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C17H21NO3 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate |
InChI |
InChI=1S/C17H21NO3/c19-15-7-10-17(11-8-15)9-4-12-18(17)16(20)21-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2 |
InChI Key |
PSOOFNKBSRIOJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)CC2)N(C1)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


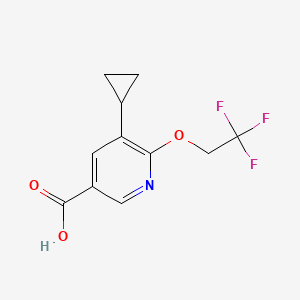
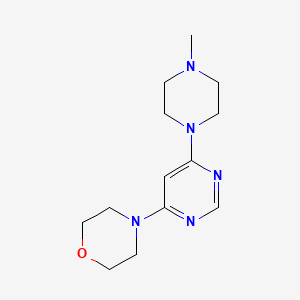
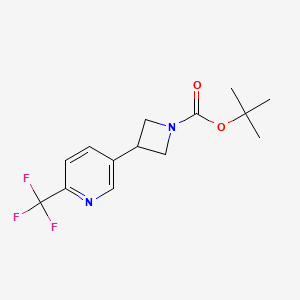
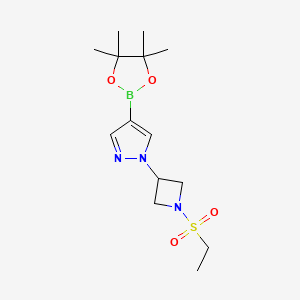
![3,4,5-Trifluoro-[1,1-biphenyl]-2-amine](/img/structure/B13933675.png)

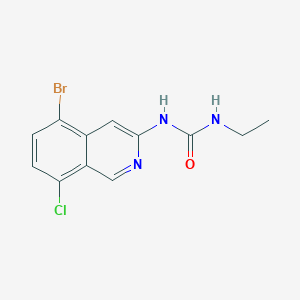
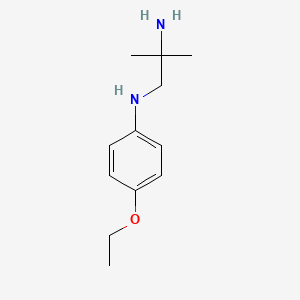
![2,6-Diazaspiro[3.4]octane, 2-ethyl-](/img/structure/B13933701.png)
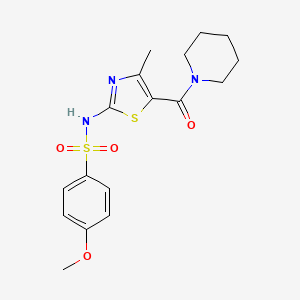
![N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B13933718.png)
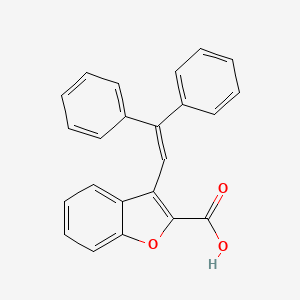
![4-[2-(1-Chloro-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-8-yl)ethyl]benzonitrile](/img/structure/B13933728.png)
